Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)

3-Ethynylimidazo[1,2-b]pyridazine structure
943320-61-4 structure
Product Name:3-Ethynylimidazo[1,2-b]pyridazine
Numero CAS:943320-61-4
MF:C8H5N3
MW:143.145400762558
MDL:MFCD17012027
CID:854866
PubChem ID:46838760
Update Time:2024-10-25

3-Ethynylimidazo[1,2-b]pyridazine Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-ethynyl-Imidazo[1,2-b]pyridazine
    • 1 WEEK
    • 3-Ethynylimidazo[1,2-b]pyridazine
    • 3-Ethynylimidazolo[1,2-b]pyridazine
    • IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-
    • AK141388
    • VYOHSFQVMLAURO-UHFFFAOYSA-N
    • 3-ethynylimidazo[1,2-b]pyridazin
    • Imidazo[1,2-b]pyridazine,3-ethynyl-
    • FCH1189256
    • PB19496
    • AX8281570
    • Y3232
    • 3-Ethynylimidazo[1,2-b]pyridazine (ACI)
    • AKOS022173227
    • SY097707
    • 5YDU6N6N3Z
    • 943320-61-4
    • 3-Ethynylimidazolo(1,2-b)pyridazine
    • CS-M1484
    • DB-083331
    • DTXSID70676599
    • SCHEMBL588691
    • MFCD17012027
    • 3-Ethynylimidazo(1,2-b)pyridazine
    • Imidazo(1,2-b)pyridazine, 3-ethynyl-
    • EN300-246672
    • AS-34548
    • DTXCID10627348
    • UNII-5YDU6N6N3Z
    • MDL: MFCD17012027
    • Inchi: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
    • Chiave InChI: VYOHSFQVMLAURO-UHFFFAOYSA-N
    • Sorrisi: C#CC1N2C(C=CC=N2)=NC=1

Proprietà calcolate

  • Massa esatta: 143.048347172g/mol
  • Massa monoisotopica: 143.048347172g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 193
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 30.2
  • XLogP3: 0.6

Proprietà sperimentali

  • Densità: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Leggermente solubile (1,2 g/l) (25°C),

3-Ethynylimidazo[1,2-b]pyridazine Informazioni sulla sicurezza

3-Ethynylimidazo[1,2-b]pyridazine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A029188289-5g
3-Ethynylimidazo[1,2-b]pyridazine
943320-61-4 95%
5g
$1064.88 2023-08-31
Alichem
A029188289-10g
3-Ethynylimidazo[1,2-b]pyridazine
943320-61-4 95%
10g
$1726.20 2023-08-31
Alichem
A029188289-25g
3-Ethynylimidazo[1,2-b]pyridazine
943320-61-4 95%
25g
$1775.50 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E896910-5g
3-Ethynylimidazo[1,2-b]pyridazine
943320-61-4 ≥95%
5g
4,503.60 2021-05-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XD0095-25g
3-ethynylimidazo[1,2-b]pyridazine
943320-61-4 95%
25g
$1022 2023-09-07
Chemenu
CM109152-100mg
3-ethynylimidazo[1,2-b]pyridazine
943320-61-4 95+%
100mg
$72 2021-08-06
Chemenu
CM109152-250mg
3-ethynylimidazo[1,2-b]pyridazine
943320-61-4 95+%
250mg
$155 2021-08-06
Chemenu
CM109152-1g
3-ethynylimidazo[1,2-b]pyridazine
943320-61-4 95+%
1g
$356 2021-08-06
Chemenu
CM109152-5g
3-ethynylimidazo[1,2-b]pyridazine
943320-61-4 95+%
5g
$1239 2021-08-06
Chemenu
CM109152-10g
3-ethynylimidazo[1,2-b]pyridazine
943320-61-4 95+%
10g
$1706 2021-08-06

3-Ethynylimidazo[1,2-b]pyridazine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
Riferimento
Preparation of substituted benzamide compounds for treatment of tumor
, China, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
Riferimento
Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy
, United Kingdom, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Riferimento
Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease
, Korea, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  rt; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
Riferimento
Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant
Li, Yupeng; Shen, Mengjie; Zhang, Zhang; Luo, Jinfeng; Pan, Xiaofen; et al, Journal of Medicinal Chemistry, 2012, 55(22), 10033-10046

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Riferimento
Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, China, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ;  overnight, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, 80 °C
Riferimento
Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
Riferimento
Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1
Najjar, Malek; Suebsuwong, Chalada; Ray, Soumya S.; Thapa, Roshan J.; Maki, Jenny L.; et al, Cell Reports, 2015, 10(11), 1850-1860

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  20 min, rt
Riferimento
Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer
, China, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  20 min, rt
Riferimento
Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
Riferimento
Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer
, China, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Riferimento
Piperzine analogs useful for inhibiting RAF dimers and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
Riferimento
Quinazoline compound and its application in preparation of antitumor drug
, China, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
Riferimento
S-type or R-type tetrahydronaphthalene amide compounds, pharmaceutically acceptable salts thereof, preparation method and application thereof in preparation of antitumor drugs
, China, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Dicyclohexylamine ,  Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  14 h, 80 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, rt
Riferimento
Preparation of indan derivatives as protein kinase inhibitors
, China, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 0.4 MPa, 20 - 25 °C
Riferimento
Preparation of Ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine
, China, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Riferimento
Aryl or heteroaryl derivative, and pharmaceutical composition comprising same as active ingredient for treatment of kinase-related disease
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Riferimento
Preparation of N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compound as kinase inhibitor
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ;  overnight, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Riferimento
Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's Disease
Kaiser, Thomas M. ; Dentmon, Zackery W. ; Dalloul, Christopher E.; Sharma, Savita K.; Liotta, Dennis C., ACS Medicinal Chemistry Letters, 2020, 11(4), 491-496

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Riferimento
Synthesis of antineoplastic agent Ponatinib
Xie, Ning; Li, Yan-yang; Zhao, Yan-jin; Li, Shu-xin, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  24 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Riferimento
Design and synthesis of BCR-ABL inhibitors with improved cardiac safety for the treatment of cancer, particularly chronic myeloid leukemias, and neurodegenerative disorders
, World Intellectual Property Organization, , ,

3-Ethynylimidazo[1,2-b]pyridazine Raw materials

3-Ethynylimidazo[1,2-b]pyridazine Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.